Cyclopentane-1,3-dicarbaldehyde

Descripción

Significance as a Versatile Synthetic Building Block

The versatility of Cyclopentane-1,3-dicarbaldehyde as a synthetic building block stems from the reactivity of its two aldehyde groups. These groups can participate in a wide array of chemical transformations, allowing for the construction of diverse and intricate molecular frameworks. The 1,3-relationship of the aldehyde moieties on the cyclopentane (B165970) ring offers specific stereochemical and conformational constraints that can be exploited to achieve high levels of selectivity in chemical reactions.

The aldehyde functionalities can undergo nucleophilic addition, condensation, and cycloaddition reactions, serving as key handles for the introduction of new carbon-carbon and carbon-heteroatom bonds. This dual reactivity allows for the facile synthesis of bicyclic and polycyclic systems, as well as the introduction of varied functionalities. For instance, the reaction of this compound with amines or other difunctional nucleophiles can lead to the formation of a variety of heterocyclic compounds. Its use in polymer synthesis has also been noted, where it can act as a crosslinking agent or a monomer in the formation of novel polymer architectures. google.comepo.org

Historical Context of Related Cyclic Dialdehydes in Research

The study of aldehydes dates back to the late 18th and early 19th centuries, with the isolation and characterization of simple aldehydes like formaldehyde (B43269) and acetaldehyde. The development of synthetic methods for the preparation of dialdehydes, particularly cyclic dialdehydes, followed as organic chemistry matured as a science. Early research into cyclic dialdehydes was often driven by the desire to understand the chemistry of carbohydrates and other natural products, many of which contain multiple aldehyde or ketone functionalities.

The synthesis of five-membered ring dialdehydes, in particular, has been a subject of interest for their potential as precursors to natural products and other biologically active molecules. vanderbilt.edu Historical methods for the synthesis of cyclic dialdehydes often involved the oxidation of corresponding diols or the ozonolysis of cyclic alkenes. Over time, more sophisticated and selective methods have been developed, allowing for greater control over the stereochemistry and yield of these valuable synthetic intermediates. The study of compounds like 1,2,2-trimethyl-cyclopentane-1,3-dicarbaldehyde has contributed to the understanding of the reactivity and properties of substituted cyclic dialdehydes. lookchem.comjournals.co.za

Overview of Key Research Areas Pertaining to this compound

Research involving this compound is primarily focused on its application in organic synthesis. The compound serves as a key starting material or intermediate in the construction of a variety of organic molecules, with a particular emphasis on heterocyclic and polymeric structures.

One significant area of research is its use in the synthesis of fused heterocyclic systems. The condensation of this compound with various dinucleophiles, such as hydrazines, ureas, and guanidines, can lead to the formation of bicyclic compounds with potential applications in medicinal chemistry and materials science.

Another key research area is its role in polymer chemistry. Patents have described the use of this compound in curable compositions, where it can react with other functionalized polymers to form cross-linked networks with desirable physical properties. google.comepo.org These materials may find applications as coatings, adhesives, and other advanced materials.

Furthermore, the formation of this compound as a product of other reactions, such as the autoxidation of norbornene, is an area of mechanistic interest. proquest.com Understanding the pathways that lead to its formation can provide valuable insights into reaction mechanisms and the degradation of organic molecules.

Below is a table summarizing some of the key properties and identifiers for this compound:

| Property | Value | Source |

| Molecular Formula | C7H10O2 | google.com |

| CAS Number | 4750-17-8 | google.com |

| Molecular Weight | 126.15 g/mol | google.com |

| Appearance | Liquid | acs.org |

Detailed research findings have also provided spectroscopic data for the characterization of this compound. For instance, its ¹H NMR spectrum shows characteristic signals for the aldehyde protons. wiley-vch.de Mass spectrometry data has also been reported, confirming its molecular weight and fragmentation patterns. wiley-vch.de

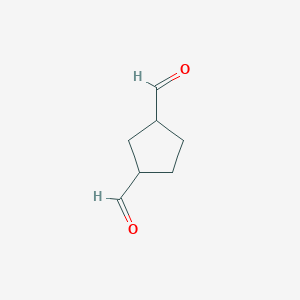

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

cyclopentane-1,3-dicarbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-4-6-1-2-7(3-6)5-9/h4-7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWOLXQVNVCQSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cyclopentane 1,3 Dicarbaldehyde and Its Core Structure

Ozonolysis-Based Approaches for Cyclopentane-1,3-dicarbaldehyde Synthesis

Ozonolysis is a powerful and widely used organic reaction for the cleavage of unsaturated carbon-carbon bonds, yielding carbonyl compounds such as aldehydes and ketones. wikipedia.org This method is particularly effective for synthesizing dicarbonyl compounds from cyclic alkenes. masterorganicchemistry.com

Ozonolytic Cleavage of Specific Alkene Precursors

The synthesis of this compound can be accomplished by the ozonolysis of specific bicyclic or diene precursors. The reaction involves bubbling ozone through a solution of the alkene, typically at low temperatures like -78°C, to form an unstable primary ozonide (molozonide). numberanalytics.commsu.edu This intermediate rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane). numberanalytics.commsu.edu Subsequent workup of the ozonide cleaves the carbon-carbon double bond(s) to furnish the desired dicarbaldehyde. For instance, the ozonolysis of a suitable bicyclic alkene, where the double bonds are appropriately positioned, will lead to the formation of the cyclopentane (B165970) ring with two aldehyde functionalities at the 1 and 3 positions. vaia.comvaia.com

The general principle involves the cleavage of each carbon-carbon double bond and its replacement with two carbonyl groups. vaia.com Therefore, starting with a cyclopentene (B43876) derivative containing exocyclic double bonds or a bicyclic system that upon cleavage yields the desired five-membered ring is a key strategy.

Optimization of Reaction Conditions and Reagents (e.g., Me2S workup)

The outcome of an ozonolysis reaction is highly dependent on the workup procedure. numberanalytics.com A reductive workup is necessary to obtain aldehydes as the final products and prevent their over-oxidation to carboxylic acids. masterorganicchemistry.com Dimethyl sulfide (B99878) (Me2S) is a commonly employed reducing agent for this purpose. masterorganicchemistry.comstackexchange.com The Me2S reduces the ozonide intermediate, yielding the desired aldehyde and dimethyl sulfoxide (B87167) (DMSO) as a byproduct. stackexchange.comorgsyn.org

The reaction is typically carried out in a non-participating solvent like dichloromethane (B109758) or methanol (B129727) at low temperatures to stabilize the ozonide intermediates. wikipedia.orgorgsyn.org Controlling the reaction temperature, ozone concentration, and the choice of reducing agent are crucial for maximizing the yield and selectivity of the desired dicarbaldehyde. numberanalytics.com After the complete consumption of the starting alkene, indicated by a color change, the excess ozone is removed, and the reducing agent is added. wikipedia.orgorgsyn.org The use of Me2S is advantageous as it is effective and the resulting DMSO is readily removed during the workup. orgsyn.org

Table 1: Ozonolysis Reaction Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | Typically -78°C | To stabilize the unstable ozonide intermediates. wikipedia.orglibretexts.org |

| Solvent | Dichloromethane, Methanol | Non-participating solvents that do not react with the intermediates. wikipedia.orgorgsyn.org |

| Workup | Reductive | To prevent over-oxidation of the aldehyde products to carboxylic acids. masterorganicchemistry.com |

| Reducing Agent | Dimethyl Sulfide (Me2S) | Efficiently reduces the ozonide to the aldehyde, producing easily separable byproducts. stackexchange.comorgsyn.org |

Oxidation Reactions in the Formation of this compound

Oxidation reactions provide an alternative route to this compound, often starting from the corresponding diol or bicyclic alkenes.

Heterogeneous Oxidation of Bicyclic Alkenes (e.g., KMnO4-CuSO4·5H2O system)

The oxidative cleavage of bicyclic alkenes can yield dicarbaldehydes. While strong oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO4) typically cleave double bonds to form carboxylic acids or ketones, carefully controlled conditions can favor aldehyde formation. ualberta.calibretexts.org A heterogeneous system of KMnO4 supported on copper sulfate (B86663) pentahydrate (CuSO4·5H2O) has been utilized for selective oxidations. mdma.ch This solid-supported reagent can offer improved selectivity compared to homogeneous solutions. mdma.ch

The reaction involves the oxidation of the double bonds in a bicyclic precursor, leading to the cleavage of the ring system and the formation of the desired dialdehyde (B1249045) on a cyclopentane core. The solid nature of the oxidant can help to moderate its reactivity and prevent over-oxidation. mdma.ch The use of such systems can be advantageous in simplifying product isolation and purification.

Regioselectivity and Stereoselectivity in Oxidation Processes

Achieving the desired regioselectivity (the position of the functional groups) and stereoselectivity (the spatial arrangement of the functional groups) is a critical aspect of synthesizing this compound. In oxidation reactions, the initial structure of the substrate plays a crucial role in determining the stereochemical outcome. khanacademy.org For instance, the oxidation of a diol with a specific stereochemistry will influence the stereochemistry of the resulting dicarbaldehyde.

When starting from a bicyclic alkene, the geometry of the precursor will dictate the relative stereochemistry of the newly formed aldehyde groups. The choice of oxidizing agent and reaction conditions can also influence the stereochemical outcome. pearson.com For example, certain reagents may favor syn-addition, while others may lead to anti-addition products, thereby controlling the cis/trans isomerism of the final dicarbaldehyde. pearson.com

Multi-Step Synthesis Strategies for this compound Scaffolds

The synthesis of the this compound scaffold can also be approached through multi-step synthetic sequences. These strategies often involve the construction of the cyclopentane ring followed by the introduction or modification of functional groups.

One potential multi-step approach could begin with the formation of a cyclopentane ring with appropriate functional group handles. For instance, a [3+2] cycloaddition reaction can be employed to construct a highly functionalized cyclopentane derivative. researchgate.net These handles can then be converted into aldehyde groups in subsequent steps.

Another strategy involves starting with a readily available cyclopentane derivative, such as cyclopentanol (B49286) or cyclopentanone (B42830). pearson.com A sequence of reactions, including functional group interconversions and carbon-carbon bond formations, can be designed to introduce the two aldehyde functionalities at the 1 and 3 positions. For example, a cyclopentane precursor could be functionalized to introduce leaving groups at the 1 and 3 positions, which are then converted to aldehydes via nucleophilic substitution followed by oxidation.

A reported multi-step synthesis leading to a related structure, cyclopentane-1,3-diamine, started from furfuryl alcohol. This involved a Piancatelli rearrangement, isomerization to cyclopentane-1,3-dione, conversion to the dioxime, and finally reduction. rsc.org A similar strategy, modified to yield the dicarbaldehyde, could potentially be envisioned, where the dione (B5365651) intermediate is converted to the dialdehyde.

Designing a multi-step synthesis requires careful planning, considering the compatibility of functional groups and the stereochemical control at each step to ultimately achieve the target molecule with the desired structure and purity. libretexts.org

Cyclization Reactions Leading to the Cyclopentane Ring System

The formation of a 1,3-substituted cyclopentane ring is a key step in synthesizing the target molecule's scaffold. Various cyclization strategies in organic chemistry can be employed to achieve this. These methods often involve forming one or more carbon-carbon bonds to close the ring.

One classical and effective approach is the intramolecular aldol (B89426) condensation . This reaction typically starts with a 1,6-dicarbonyl compound, which, under basic or acidic conditions, cyclizes to form a five-membered ring. For the synthesis of a precursor to this compound, a suitably protected dialdehyde or a related dicarbonyl compound could be utilized.

Another powerful strategy is the Michael addition followed by an intramolecular alkylation or aldol reaction . For instance, the conjugate addition of an enolate to an α,β-unsaturated carbonyl compound can generate an intermediate that is perfectly primed for a subsequent intramolecular cyclization to form a five-membered ring. baranlab.org

Modern methods also offer efficient routes. The Conia-ene reaction , which involves the intramolecular cyclization of acetylenic β-dicarbonyl compounds, can produce functionalized cyclopentene rings that can be subsequently modified. organic-chemistry.orgorganic-chemistry.org Additionally, [3+2] cycloaddition reactions are a highly versatile tool for constructing five-membered rings with good stereocontrol. organic-chemistry.orgnih.govresearchgate.net These reactions involve the combination of a three-atom component (like a trimethylenemethane equivalent or an activated cyclopropane) and a two-atom component (an alkene). nih.govresearchgate.net For example, a formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones with alkenes can yield polysubstituted cyclopentane derivatives. organic-chemistry.org

The choice of method often depends on the desired stereochemistry and the availability of starting materials. Many of these reactions can be catalyzed by transition metals (e.g., Palladium, Rhodium, Nickel) or organocatalysts, allowing for high efficiency and enantioselectivity. organic-chemistry.orgorganic-chemistry.orgnih.gov

Functional Group Interconversions for Aldehyde Generation

Once the 1,3-disubstituted cyclopentane core is established, the next crucial phase is the generation of the two aldehyde functionalities. Functional group interconversion is a fundamental concept in organic synthesis that allows for the transformation of one functional group into another. fiveable.menumberanalytics.com

The most direct route to this compound would be the oxidation of the corresponding diol, Cyclopentane-1,3-dimethanol . This transformation requires mild oxidizing agents to prevent over-oxidation to the dicarboxylic acid. Commonly used reagents for this purpose include Pyridinium chlorochromate (PCC) or conditions employed in the Swern or Dess-Martin periodinane oxidations. fiveable.mesolubilityofthings.com

Alternatively, the dialdehyde can be obtained by the reduction of derivatives of Cyclopentane-1,3-dicarboxylic acid . For example, the corresponding esters or acid chlorides can be selectively reduced to aldehydes using specific reducing agents. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for the partial reduction of esters to aldehydes, particularly at low temperatures. fiveable.me

| Precursor Compound | Transformation | Key Reagents | Product | Citation |

| Cyclopentane-1,3-dimethanol | Oxidation | Pyridinium chlorochromate (PCC), Swern Oxidation (Oxalyl chloride, DMSO, Et₃N), Dess-Martin periodinane | This compound | fiveable.me, solubilityofthings.com |

| Dimethyl cyclopentane-1,3-dicarboxylate | Reduction | Diisobutylaluminium hydride (DIBAL-H) | This compound | fiveable.me |

| Cyclopentane-1,3-dicarbonyl chloride | Reduction | Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) | This compound |

This table presents common, generalized methods for the functional group interconversions discussed and may not represent reactions specifically performed on the listed cyclopentane precursors.

Chemoenzymatic and Bio-Inspired Synthetic Routes

With a growing emphasis on green chemistry, chemoenzymatic and bio-inspired routes that utilize renewable feedstocks and environmentally benign catalysts are gaining significant attention.

Derivatization from Bio-based Precursors (e.g., furfuryl alcohol to cyclopentane-1,3-dione)

A prominent bio-inspired route to the cyclopentane core starts from furfural, a platform chemical derived from the C5 sugars in lignocellulosic biomass. researchgate.netmaastrichtuniversity.nl Furfural can be hydrogenated to furfuryl alcohol , which serves as the key starting material for a series of transformations.

The synthesis proceeds through the following key steps:

Piancatelli Rearrangement : In an aqueous medium, furfuryl alcohol undergoes an acid-catalyzed or thermal rearrangement to produce 4-hydroxycyclopent-2-enone . maastrichtuniversity.nlrsc.orgrsc.orgnih.gov

Isomerization/Hydrogenation : This intermediate can be treated in two ways. It can be isomerized to cyclopentane-1,3-dione using a catalyst like Ru Shvo. maastrichtuniversity.nlrsc.org Alternatively, 4-hydroxycyclopent-2-enone can be directly hydrogenated over catalysts like Raney Ni or Ru/C to yield 1,3-cyclopentanediol (B3029237) . rsc.orgresearchgate.netgoogle.com

This sequence provides a sustainable pathway from biomass to key precursors like cyclopentane-1,3-dione or 1,3-cyclopentanediol. The latter can then be oxidized to the target dialdehyde as described in section 2.3.2.

| Starting Material | Transformation | Intermediate/Product | Catalyst/Conditions | Yield | Citation |

| Furfuryl alcohol | Piancatelli Rearrangement | 4-hydroxycyclopent-2-enone | Water, heat | - | rsc.org |

| 4-hydroxycyclopent-2-enone | Isomerization | Cyclopentane-1,3-dione | Ru Shvo catalyst | - | rsc.org, maastrichtuniversity.nl |

| 4-hydroxycyclopent-2-enone | Hydrogenation | 1,3-Cyclopentanediol | Raney Ni, H₂ | 90.9% | researchgate.net |

Yields and conditions are based on specific literature reports and may vary.

Enzyme-Catalyzed Transformations to this compound Analogues

The principles of biocatalysis can be applied to the synthesis of this compound, particularly for the final functional group transformation. While specific enzymatic synthesis of this exact molecule is not widely documented, transformations on analogous structures are well-established, suggesting high potential for this approach. nih.govcapes.gov.br

Enzymes such as alcohol oxidases are known to catalyze the selective oxidation of alcohols to aldehydes under mild, aqueous conditions. A plausible chemoenzymatic route would involve the enzymatic oxidation of bio-derived 1,3-cyclopentanediol to this compound. This would avoid the use of stoichiometric, often heavy-metal-based, oxidizing agents required in traditional synthesis.

Furthermore, some enzymes exhibit promiscuous activity, catalyzing reactions other than their native ones. For example, certain lipases have been shown to catalyze cascade reactions involving aldehydes in aqueous systems, demonstrating the compatibility of enzymes with aldehyde functionalities. nih.gov Other enzyme classes, such as carboxylating enoyl-thioester reductases (ECRs) , have been investigated for the carboxylation of α,β-unsaturated compounds, showcasing the diverse capabilities of enzymes in C-C bond formation and functional group manipulation. nih.gov

The development of such enzymatic steps could lead to a more sustainable and efficient synthesis of this compound and its analogues.

Reaction Chemistry and Mechanistic Studies of Cyclopentane 1,3 Dicarbaldehyde

Reactivity of the Aldehyde Functional Groups

The two aldehyde moieties in Cyclopentane-1,3-dicarbaldehyde are the primary centers of reactivity. They readily undergo reactions typical of aldehydes, often with the potential for both functional groups to participate, leading to the formation of more complex molecular architectures.

Like all aldehydes, the carbonyl carbons in this compound are electrophilic and susceptible to attack by nucleophiles. ncert.nic.in This fundamental reaction proceeds via the addition of a nucleophile to the carbonyl carbon, which causes the carbon to rehybridize from sp² to sp³, forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. openstax.org

Aldehydes are generally more reactive towards nucleophiles than ketones due to both steric and electronic factors. ncert.nic.inopenstax.org Sterically, aldehydes present only one bulky substituent, allowing for easier nucleophilic approach compared to the two substituents found in ketones. openstax.org Electronically, the single alkyl group in an aldehyde is less effective at stabilizing the partial positive charge on the carbonyl carbon than the two alkyl groups in a ketone. ncert.nic.in In dicarbaldehydes like this compound, these principles govern the reactivity of each aldehyde group.

The reaction can proceed at one or both aldehyde sites, depending on the stoichiometry of the nucleophile. Common nucleophilic addition reactions include the formation of cyanohydrins with hydrogen cyanide (HCN) and the creation of hemiacetals and acetals with alcohols under acidic conditions. ncert.nic.in

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile (:Nu) | Reagent(s) | Product Type |

|---|---|---|

| Cyanide (:CN⁻) | HCN, Base catalyst | Cyanohydrin |

| Hydride (:H⁻) | NaBH₄, LiAlH₄ | Diol |

| Alkoxide (:OR⁻) | ROH, Acid catalyst | Acetal (B89532) |

This table is generated based on the general reactivity of aldehydes as described in the provided sources.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, not of this compound itself. libretexts.org However, if a derivative of this compound, such as a phenyl-substituted this compound, were to undergo EAS, the cyclopentyl group would act as a substituent on the aromatic ring.

The influence of a substituent group in EAS reactions is determined by its electronic properties. libretexts.org The two aldehyde groups on the cyclopentane (B165970) ring are strongly electron-withdrawing due to the high electronegativity of oxygen. This effect would be transmitted to the aromatic ring, deactivating it towards electrophilic attack. Electron-withdrawing groups decrease the electron density of the benzene (B151609) ring, making it less nucleophilic and thus less reactive in EAS reactions. masterorganicchemistry.com Furthermore, such deactivating groups typically direct incoming electrophiles to the meta position. libretexts.org Therefore, a derivative featuring a this compound moiety attached to a benzene ring would be expected to be a meta-directing deactivator in electrophilic aromatic substitution reactions.

One of the most significant reactions of aldehydes is their condensation with primary amines to form imines (also known as Schiff bases). orgoreview.commasterorganicchemistry.com This reaction is a nucleophilic addition-elimination process where the amine initially adds to the carbonyl carbon to form a carbinolamine intermediate. orgoreview.com This intermediate then dehydrates, often under acid catalysis, to yield the C=N double bond of the imine, with the loss of a water molecule. orgoreview.commasterorganicchemistry.com

The bifunctional nature of this compound makes it a prime candidate for forming larger structures through condensation. When reacted with diamines, it can undergo a [n + n] condensation to produce macrocyclic imines. nih.gov For instance, a [2 + 2] condensation with a diamine would result in a rhomboid-shaped macrocycle. nih.gov The outcome of these reactions can be influenced by factors such as the choice of solvent, the use of a metal template, and the stereochemistry of the reactants. nih.gov While many such reactions with saturated substrates can lead to mixtures of polymers, under controlled conditions, specific macrocycles can be isolated in high yields. nih.gov

Table 2: Imine Formation from Aldehydes and Primary Amines

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| Aldehyde (R-CHO) | Primary Amine (R'-NH₂) | Acid (e.g., H⁺) | Imine (R-CH=N-R') |

This table illustrates the general condensation reaction to form imines. orgoreview.comnih.gov

Cyclization and Ring-Forming Reactions Involving this compound

The presence of two aldehyde groups in a specific 1,3-relationship on a cyclopentane ring makes this molecule an excellent substrate for synthesizing fused and complex polycyclic systems through both intramolecular and intermolecular pathways.

Intramolecular reactions involving both aldehyde groups of this compound can lead to the formation of bicyclic or fused ring systems. These reactions depend on the introduction of a reagent that can react with both aldehydes to form a new ring. For example, reaction with hydrazine (B178648) or its derivatives can lead to the formation of fused heterocyclic systems. The condensation of 1,3-dicarbonyl compounds with hydrazine is a known method for synthesizing pyridazine (B1198779) derivatives. clockss.org In the case of this compound, an intramolecular reaction could potentially form a fused dihydropyridazine (B8628806) ring system, effectively creating a bicyclic structure.

Another possibility involves intramolecular aldol-type reactions if conditions allow for the formation of an enolate from one aldehyde group (or a derivative) which could then attack the other carbonyl group. Such transformations are fundamental in building molecular complexity from relatively simple starting materials.

This compound can serve as a "linker" or "strut" in the construction of larger, often highly ordered, polycyclic structures such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). In these syntheses, polyfunctional molecules are connected to form extended networks. rsc.org

The reaction of a dicarbaldehyde with a multitopic amine, for example, is a common strategy for synthesizing imine-linked COFs. The geometry of the dicarbaldehyde dictates the resulting pore size and topology of the framework. The 1,3-substitution pattern on the flexible cyclopentane ring could lead to the formation of complex, three-dimensional polymeric networks rather than simple planar sheets. The condensation reaction, being reversible, allows for "error-checking" during the synthesis, which can lead to the formation of highly crystalline, ordered materials. nih.gov These reactions highlight the utility of this compound as a building block for creating sophisticated supramolecular and materials chemistry systems.

Rearrangement Processes and Their Application

The rigid, strained nature of the cyclopentane ring, combined with the reactivity of its two aldehyde functional groups, makes this compound a substrate of interest for studies on molecular rearrangements. These reactions can lead to the formation of larger or smaller ring systems, or to rearranged isomers with significant synthetic value.

Studies on Ring Expansion/Contraction with Cyclopentane Derivatives

While specific studies detailing the ring expansion or contraction of this compound are not extensively documented, the principles of such transformations are well-established for related cyclopentane structures. These rearrangements are typically driven by the formation of a more stable carbocation intermediate, which can be achieved by expanding a strained ring (e.g., cyclobutane (B1203170) to cyclopentane) or by creating a more substituted carbocation. quora.com For cyclopentane derivatives, ring expansion to a more stable cyclohexane (B81311) system is a known process.

One classical method for inducing a one-carbon ring expansion is the Tiffeneau-Demjanov rearrangement . wikipedia.orgthieme.de This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid. wikipedia.org For a derivative of this compound, this would require a multi-step synthetic sequence. For instance, one of the aldehyde groups could be converted to a cyanohydrin, which is then reduced to a 1-aminomethyl-1-cyclopentanol derivative. Diazotization of this amino alcohol with nitrous acid would generate an unstable diazonium ion. Departure of nitrogen gas (N₂) would lead to a primary carbocation, which could then trigger the migration of an adjacent ring carbon, expanding the five-membered ring to a six-membered one and yielding a cyclohexanone (B45756) derivative. wikipedia.orgthieme-connect.com

The stereochemistry of the starting amino alcohol plays a crucial role in the outcome of the Tiffeneau-Demjanov rearrangement. For the migrating bond to shift, it must be positioned anti-periplanar to the leaving diazonium group. stackexchange.com This stereoelectronic requirement dictates which ring bond migrates and can influence the regioselectivity of the ring expansion. stackexchange.com

Conversely, ring contraction can also occur in cyclic systems, often when a carbocation is formed adjacent to the ring. In some cases, if a transannular bond migration leads to a more stable carbocation (e.g., forming a tertiary carbocation from a secondary one), a ring contraction can be favored over other rearrangement pathways. wikipedia.org The reaction of cyclopentylmethanol with certain reagents has been shown to yield cyclohexene (B86901), indicating a ring expansion pathway. quora.com

| Rearrangement Type | Required Precursor from this compound | Key Reagent | Expected Product Type | Driving Force |

| Tiffeneau-Demjanov Ring Expansion | 1-aminomethyl-cyclopentanol derivative | Nitrous Acid (HNO₂) | Cyclohexanone derivative | Relief of ring strain; formation of stable N₂ |

| Carbocation-driven Ring Expansion | Cyclopentylmethanol derivative | Strong Acid (e.g., H₂SO₄) | Cyclohexene derivative | Formation of more stable carbocation/alkene |

Pinacol-type Rearrangements and Related Transformations

The pinacol (B44631) rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol (a vicinal diol) into a ketone or aldehyde through a 1,2-migratory shift. wikipedia.orgmasterorganicchemistry.com For this rearrangement to be relevant to this compound, the dicarbaldehyde must first be converted into a suitable diol precursor.

A key related transformation is the intramolecular pinacol coupling reaction . This reaction uses a reducing agent (e.g., samarium(II) iodide or low-valent titanium species) to couple two carbonyl groups within the same molecule, forming a cyclic vicinal diol. acs.orgwikipedia.org Applying this to this compound would result in the formation of a bicyclic diol, specifically a bicyclo[3.2.1]octane-diol. Studies on the intramolecular pinacol cyclization of dialdehydes using titanocene(III) complexes have demonstrated that this can be an effective method for creating cyclic 1,2-diols with high diastereoselectivity. acs.orgnih.gov

Once this bicyclic diol is formed, it can be subjected to the conditions of a pinacol rearrangement. The mechanism involves the protonation of one of the hydroxyl groups by an acid, followed by its departure as a water molecule to form a carbocation. wikipedia.orgmsu.edu A subsequent 1,2-shift of an adjacent alkyl or aryl group to the carbocation center, driven by the formation of a more stable resonance-stabilized oxonium ion, leads to the rearranged carbonyl product. masterorganicchemistry.comchemistrysteps.com In the context of the bicyclo[3.2.1]octane-diol derived from this compound, this rearrangement could lead to the formation of complex spirocyclic or ring-expanded ketones, depending on which bond migrates. The stereochemistry of the diol is critical, as the migrating group is typically anti-periplanar to the leaving group. wikipedia.org

The general sequence can be summarized as:

Intramolecular Pinacol Coupling: this compound is treated with a one-electron reducing agent (e.g., SmI₂ or Ti(III)) to generate a bicyclo[3.2.1]octane-diol.

Pinacol Rearrangement: The resulting bicyclic diol is treated with a strong acid (e.g., H₂SO₄) to induce rearrangement, potentially yielding a spiro[4.3]nonanone or other rearranged ketone structures.

This two-step process highlights how this compound can be a precursor to structurally complex polycyclic systems.

Redox Chemistry of this compound

The two aldehyde groups of this compound are prime sites for oxidation and reduction reactions, allowing for its conversion into the corresponding dicarboxylic acid or diol, respectively. The selectivity of these transformations is key to their synthetic utility.

Selective Oxidation to Dicarboxylic Acids (e.g., Cyclopentane-1,3-dicarboxylic acid)

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. Aldehydes are particularly susceptible to oxidation, even by mild oxidizing agents, due to the presence of a hydrogen atom on the carbonyl carbon. ncert.nic.inlibretexts.org

A variety of reagents can be employed for the oxidation of dialdehydes like this compound to the corresponding Cyclopentane-1,3-dicarboxylic acid. Common and effective oxidizing agents include chromium-based reagents like chromic acid (Jones reagent), potassium permanganate (B83412) (KMnO₄), and potassium dichromate (K₂Cr₂O₇). ncert.nic.in However, these reagents are often toxic and produce significant waste.

More modern and environmentally benign methods focus on catalytic systems. For example, N-hydroxyphthalimide (NHPI) can act as an organocatalyst for the aerobic oxidation of aldehydes using molecular oxygen as the terminal oxidant, avoiding the need for transition metals or harsh reagents. acs.org Other catalytic systems using metals like nickel, titanium, or ruthenium have also been developed to facilitate the oxidation of aldehydes to carboxylic acids under mild conditions, often with high selectivity and yields. oup.comresearchgate.netnih.gov

The table below summarizes some common reagents used for the oxidation of aldehydes.

| Oxidizing Agent/System | Typical Conditions | Advantages | Disadvantages |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Room temperature | High yield, reliable | Toxic chromium waste |

| Potassium Permanganate (KMnO₄) | Basic or acidic, often heated | Strong, effective | Can cleave C-C bonds, poor selectivity |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Mild, aqueous | Mild, selective for aldehydes | Expensive, forms silver mirror |

| N-Hydroxyphthalimide (NHPI)/O₂ | Mild temperature, O₂ atmosphere | Organocatalytic, "green" | May require longer reaction times |

| Catalytic Ni(II) complexes/O₂ | Room temperature, O₂ atmosphere | Catalytic, mild conditions | Potential for metal contamination |

Selective Reduction to Diols or Other Reduced Forms

The reduction of the two aldehyde groups in this compound yields Cyclopentane-1,3-diol. This transformation is commonly achieved using metal hydride reagents.

Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent that is mild enough to selectively reduce aldehydes and ketones without affecting other functional groups like esters or amides. acs.org The reaction is typically performed in a protic solvent such as methanol (B129727) or ethanol. Each equivalent of NaBH₄ can, in theory, deliver four hydride ions, reducing four aldehyde groups. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide upon workup with water or mild acid.

For 1,3-dicarbonyl compounds, stereoselective reduction to form specific diastereomers of the diol (e.g., syn or anti) is often a key objective. While the reduction of 1,3-diketones to syn-1,3-diols has been achieved with high diastereoselectivity using reagents like BH₃-pyridine complex in the presence of TiCl₄, similar strategies can be adapted for dialdehydes. researchgate.netbohrium.com Chelation-controlled reductions, where a Lewis acid coordinates to both carbonyl oxygens (or a hydroxyl and a carbonyl in a stepwise reduction), can direct the hydride attack from a specific face, leading to high stereocontrol. nih.gov

A significant challenge is the chemoselective reduction of only one of the two aldehyde groups to form the corresponding hydroxy-aldehyde. Because both aldehyde groups are electronically similar, achieving high selectivity is difficult and often results in a mixture of the starting dialdehyde (B1249045), the desired mono-alcohol, and the fully reduced diol. organic-chemistry.org Strategies to achieve such selectivity include using a sterically hindered reducing agent, employing protecting group chemistry to temporarily block one aldehyde, or performing the reaction at very low temperatures with slow addition of a sub-stoichiometric amount of the reducing agent. organic-chemistry.org

| Reducing Agent | Product(s) | Selectivity | Typical Conditions |

| Sodium Borohydride (NaBH₄) | Cyclopentane-1,3-diol | High for full reduction of both aldehydes | Methanol or Ethanol, 0 °C to RT |

| Lithium Aluminum Hydride (LiAlH₄) | Cyclopentane-1,3-diol | Very powerful, reduces most carbonyls | Anhydrous ether or THF, 0 °C |

| BH₃-Pyridine / TiCl₄ | syn-Cyclopentane-1,3-diol | High syn-diastereoselectivity | CH₂Cl₂, -78 °C |

| Diisobutylaluminum Hydride (DIBAL-H) | Hydroxy-aldehyde / Diol | Can be selective for mono-reduction at low temp/equivalents | Anhydrous non-polar solvent (e.g., Toluene), -78 °C |

Stereochemical Aspects and Asymmetric Synthesis

Diastereoselectivity and Enantioselectivity in Synthesis of Cyclopentane-1,3-dicarbaldehyde

The synthesis of specific stereoisomers of this compound requires precise control over both the relative and absolute configuration of the stereocenters.

The relative orientation of the two aldehyde groups, described as cis (on the same side of the ring) or trans (on opposite sides), defines the diastereomers of the compound. Achieving control over this relative stereochemistry is a fundamental challenge in its synthesis. Synthetic strategies often target a specific diastereomer, as the spatial relationship between the functional groups dictates the molecule's conformational preferences and its subsequent reactivity. For instance, in the synthesis of related 1,3-disubstituted cyclopentane (B165970) systems, such as analogues of 1-aminocyclopentane-1,3-dicarboxylic acid, methods have been developed to selectively produce the cis-isomer. researchgate.net Such control is typically achieved through stereoselective reactions where the approach of a reagent is directed by the existing stereochemistry of the substrate or by a chiral catalyst. While specific protocols for the dicarbaldehyde are not extensively detailed, general methodologies involving diastereoselective protonation or alkylation of enolates are applicable for establishing the desired relative stereochemistry. researchgate.net

Beyond diastereoselectivity, achieving enantioselectivity to produce a single enantiomer, such as the (1R,3S)-isomer, is crucial for applications in asymmetric synthesis and pharmaceuticals. nih.gov Enantioselective routes to chiral 1,3-disubstituted cyclopentanes often rely on several key strategies. One approach involves using starting materials from the "chiral pool," such as L-glyceraldehyde, where the inherent chirality directs the stereochemical outcome of the reaction sequence. nih.govacs.org Another powerful method is the use of asymmetric aldol (B89426) reactions, where chiral auxiliaries or catalysts are employed to control the formation of new stereocenters during the carbon-carbon bond-forming steps that construct the cyclopentane ring. nih.govacs.orgresearchgate.net The synthesis of a related compound, (1R,3S,4R,5R)-1-amino-4,5-dihydroxycyclopentane-1,3-dicarboxylic acid, highlights the effectiveness of sequential aldol-based reactions in building the chiral cyclopentane core. nih.govacs.orgresearchgate.net

Table 1: Potential Enantioselective Strategies for (1R,3S)-Cyclopentane-1,3-dicarbaldehyde

| Synthetic Strategy | Description | Key Features |

|---|---|---|

| Chiral Pool Synthesis | Utilizes readily available, enantiomerically pure natural products (e.g., sugars, amino acids) as starting materials. nih.gov | The stereochemistry is transferred from the starting material to the final product through a series of stereospecific reactions. |

| Asymmetric Aldol Reaction | Employs chiral catalysts or auxiliaries to control the stereochemical outcome of an aldol condensation used to form the ring. acs.orgresearchgate.net | Allows for the creation of multiple stereocenters with high enantiomeric excess (ee). |

| Enzymatic Resolution | Uses enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer. | Offers high selectivity but may be limited by substrate scope and reaction conditions. |

| Asymmetric Hydrogenation | Involves the hydrogenation of a prochiral cyclopentene (B43876) precursor using a chiral catalyst to set the stereocenters. jagiellonskiecentruminnowacji.pl | An efficient method for creating chiral centers from unsaturated systems. |

This compound in Asymmetric Catalysis

The rigid cyclopentane framework is considered a "privileged scaffold" in the design of chiral ligands for asymmetric catalysis. entegris.comambeed.com this compound serves as a versatile building block for the synthesis of such ligands.

The two aldehyde functional groups of this compound can be readily transformed into other functionalities, such as amines, alcohols, or phosphines, to create bidentate or tridentate chiral ligands. For example, reductive amination can convert the dicarbaldehyde into a chiral 1,3-diamine, while reduction yields a 1,3-diol. These resulting functional groups can then coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a catalytic reaction. The synthesis of bis-hydrazone ligands via condensation with hydrazines represents another route to creating effective N,N-type ligands from dicarbaldehyde precursors. csic.es The defined spatial orientation of the coordinating groups on the cyclopentane ring is key to the effectiveness of these ligands in transferring chiral information. researchgate.netresearchgate.net

Chiral ligands derived from cyclopentane scaffolds have proven effective in a variety of enantioselective transformations. A notable application is in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction. For instance, chiral diamine ligands, which can be conceptually derived from this compound, have been used in combination with metal salts to catalyze the enantioselective addition of 1,3-dicarbonyl compounds to nitroalkenes. researchgate.net In these systems, the chiral metal complex activates the substrates and controls the facial selectivity of the nucleophilic attack, leading to products with high enantiomeric excess. The success of these catalytic systems demonstrates the potential of ligands derived from the this compound scaffold in facilitating important asymmetric reactions. researchgate.netrsc.org

Table 2: Applications of Cyclopentane-Based Ligands in Asymmetric Catalysis

| Reaction Type | Ligand Type | Metal Catalyst | Typical Substrates | Reference |

|---|---|---|---|---|

| Michael Addition | Chiral Diamine | Nickel(II) | 1,3-Dicarbonyls, Nitroalkenes | researchgate.net |

| Michael Addition | Chiral Diamine/Amine-Oxide | Organocatalyst (no metal) | Aldehydes, Nitroalkenes | rsc.org |

| Alkylation | Chiral 1,3-Diamine | Diethylzinc | Aromatic Aldehydes | researchgate.net |

| Diels-Alder Reaction | Bis-hydrazone | Copper(II) or Zinc(II) | N-Acryloyloxazolidin-2-one, Dienes | csic.es |

Conformational Analysis and Stereoelectronic Effects

The three-dimensional shape of this compound is not static but exists as a dynamic equilibrium of non-planar conformations. A planar cyclopentane ring would suffer from significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbons. libretexts.orgsaskoer.ca To alleviate this strain, the ring puckers into one of two primary low-energy conformations: the 'envelope' (C_s symmetry), where four atoms are coplanar and one is out of the plane, or the 'half-chair' (C_2 symmetry), where three atoms are coplanar with the other two displaced on opposite sides of the plane. libretexts.orgscribd.com These conformers can interconvert rapidly through a low-energy process known as pseudorotation, where the pucker appears to rotate around the ring. scribd.com

Influence of Ring Conformation on Reactivity and Selectivity

The cyclopentane ring is not planar. To alleviate torsional strain that would be present in a planar structure, it adopts puckered conformations, primarily the 'envelope' (Cₛ symmetry) and 'twist' (C₂ symmetry) forms. libretexts.orgic.ac.uk The energy barrier between these conformations is low, meaning the ring is in a constant state of flux, a phenomenon known as pseudorotation. The presence of two substituents at the 1 and 3 positions significantly influences the conformational equilibrium and, consequently, the molecule's reactivity.

For this compound, two diastereomers exist: cis and trans.

trans-Isomer: In the trans-isomer, the two aldehyde groups are on opposite sides of the ring. In the average conformations, the substituents can adopt pseudo-diaxial or pseudo-diequatorial orientations. To minimize steric hindrance, the conformation with both aldehyde groups in pseudo-equatorial positions is generally favored. In this arrangement, both functional groups are readily accessible to incoming reagents, and their reactivity is largely independent of each other.

cis-Isomer: The cis-isomer, with both aldehyde groups on the same side of the ring, presents a more complex scenario. The substituents will be constrained to a pseudo-axial/pseudo-equatorial arrangement. This brings the two aldehyde groups into closer proximity, which can lead to intramolecular interactions. For instance, one aldehyde group can sterically hinder the approach of a bulky reagent to the other. This steric hindrance can be exploited to achieve selective reactions at one of the two identical functional groups. Furthermore, the close proximity may facilitate intramolecular reactions, such as the formation of a cyclic acetal (B89532) if a diol is used as a reactant.

The specific conformation adopted also dictates the trajectory of nucleophilic attack on the carbonyl carbons. The approach of a nucleophile generally follows the Bürgi-Dunitz trajectory, an angle of approximately 107° relative to the carbonyl C=O bond. The puckering of the cyclopentane ring can make one face of the planar carbonyl group more accessible than the other, leading to diastereoselectivity in reactions with chiral reagents or on prochiral faces.

Table 1: Conformational Influence on Reactivity in this compound Isomers

| Isomer | Predominant Substituent Orientation | Expected Inter-group Proximity | Influence on Reactivity & Selectivity |

| cis-Cyclopentane-1,3-dicarbaldehyde | Pseudo-axial / Pseudo-equatorial | Close | High potential for intramolecular reactions; steric shielding may lead to selective monofunctionalization. |

| trans-Cyclopentane-1,3-dicarbaldehyde | Pseudo-diequatorial | Distant | Both groups are sterically accessible; reactivity resembles two independent aldehyde molecules. |

Stereoelectronic Control in Reaction Mechanisms

Stereoelectronic effects are electronic effects that are dependent on the specific spatial arrangement of atoms and orbitals within a molecule. In this compound, these effects play a critical role in dictating reaction pathways and transition state stability.

One of the most significant stereoelectronic effects involves reactions at the α-carbon, such as enolate formation. For an enolate to form, the C-H bond on the α-carbon must be able to align with the π-system of the carbonyl group. The rigid, puckered conformations of the cyclopentane ring may either facilitate or hinder this required orbital overlap. A pseudo-axial proton at C2 or C5 is often better aligned for overlap with the adjacent carbonyl π-system than a pseudo-equatorial proton. Consequently, the rate of enolization and subsequent reactions can be highly dependent on the ring's conformation, which is in turn influenced by the cis or trans arrangement of the aldehyde groups.

Furthermore, through-space electronic interactions between the two aldehyde groups in the cis-isomer are possible. The oxygen of one aldehyde group possesses lone pairs of electrons, while the carbonyl carbon of the other is electrophilic. Although a direct bonding interaction is unlikely, these n→π* interactions can influence the electron density and reactivity of the carbonyl groups. ntu.ac.uk This electronic communication can affect the relative rates of reaction at the two sites. For example, the partial donation from the oxygen of one group to the carbonyl carbon of the other could slightly reduce the electrophilicity of the recipient carbonyl group.

In asymmetric catalysis, stereoelectronic control is fundamental. uwindsor.ca Chiral catalysts operate by forming a transient, diastereomeric complex with the substrate. The stability of this complex is governed by a combination of steric and stereoelectronic interactions. For this compound, a catalyst might preferentially bind to one of the two enantiotopic faces of an aldehyde group, or it might selectively complex with one of the two diastereotopic aldehyde groups in the cis-isomer, leading to a highly enantioselective or diastereoselective transformation. The interplay of steric hindrance, orbital alignment, and electrostatic factors within the transition state determines the stereochemical outcome of the reaction. nih.govresearchgate.net

Derivative Chemistry and Functionalization Strategies

Synthesis of Substituted Cyclopentane-1,3-dicarbaldehyde Derivatives

The synthesis of substituted derivatives of this compound can be approached in two primary ways: by introducing new functional groups onto the cyclopentane (B165970) ring or by modifying the existing aldehyde groups into other carbonyl-containing moieties.

Direct functionalization of the cyclopentane ring of this compound can be challenging due to the reactive nature of the aldehyde groups. A more common and controlled strategy involves the functionalization of a more stable precursor, such as cyclopentane-1,3-dione, followed by conversion to the dicarbaldehyde.

Cyclopentane-1,3-dione possesses acidic protons at the C2 position, flanked by the two carbonyl groups, making it amenable to a variety of substitution reactions. Alkylation at this position is a key strategy for introducing carbon-based substituents. For instance, the C2 position can be alkylated by reacting the dione (B5365651) with an appropriate alkyl halide. A similar strategy can be employed for the installation of substituents at the C5 position.

A representative synthetic sequence is outlined below:

Alkylation of a Precursor: Cyclopentane-1,3-dione can be reacted with an alkylating agent, such as benzyl iodide, in the presence of a strong base to introduce a substituent at the C5 position.

Conversion to the Dicarbaldehyde: The resulting substituted dione can then be transformed into the target dicarbaldehyde. While direct conversion is not straightforward, this could potentially be achieved through a series of reduction and oxidation steps, or via formylation reactions under specific conditions.

This precursor-based approach allows for the synthesis of a variety of substituted this compound derivatives that would be difficult to access through direct functionalization.

The aldehyde groups of this compound are highly reactive and can be readily transformed into a range of other carbonyl derivatives, such as amides and ketones.

Conversion to Diamides: A direct, one-pot conversion of aldehydes to primary amides can be achieved through a tandem reaction. This process typically involves the in-situ formation of a nitrile intermediate from the aldehyde, followed by its immediate hydration to the amide. For this compound, this would yield cyclopentane-1,3-dicarboxamide.

| Reagent System | Intermediate | Product | Yield |

| Iodine / Aqueous Ammonia (B1221849), then H₂O₂ | Dinitrile | Cyclopentane-1,3-dicarboxamide | Modest to High |

| Hydroxylamine hydrochloride / DMSO, then NaOH/H₂O₂ | Dinitrile | Cyclopentane-1,3-dicarboxamide | Good |

Conversion to Diketones: The transformation of the aldehyde groups into ketone functionalities involves the addition of a carbon nucleophile followed by oxidation. A common method utilizes organometallic reagents like Grignard or organolithium reagents.

Step 1: Nucleophilic Addition: Reaction of this compound with two equivalents of a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li) leads to the formation of a di-secondary alcohol.

Step 2: Oxidation: The resulting diol is then oxidized using a standard oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to yield the corresponding diketone.

This two-step process effectively replaces the aldehydic hydrogen atoms with alkyl or aryl groups, expanding the range of accessible dicarbonyl compounds based on the cyclopentane scaffold.

Conversion to Other Functional Groups

The aldehyde moieties of this compound serve as versatile handles for the synthesis of non-carbonyl functional groups, significantly broadening the chemical space accessible from this starting material.

The aldehyde groups can be easily oxidized to carboxylic acids, yielding cyclopentane-1,3-dicarboxylic acid. This transformation is a fundamental reaction in organic chemistry and can be accomplished with a variety of oxidizing agents.

Common oxidizing agents for this conversion include:

Potassium permanganate (B83412) (KMnO₄)

Chromic acid (H₂CrO₄), often generated in situ (Jones oxidation)

Silver(I) oxide (Ag₂O), as used in the Tollens' test, which is a mild oxidant selective for aldehydes.

The resulting cyclopentane-1,3-dicarboxylic acid is a stable compound that can be isolated and purified. It exists in cis and trans isomeric forms, where the carboxylic acid groups are on the same or opposite faces of the cyclopentane ring, respectively.

Esterification: Following oxidation, the dicarboxylic acid can be converted to its corresponding esters through Fischer esterification. This involves reacting the dicarboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is typically performed under reflux conditions to drive the equilibrium towards the formation of the diester product, such as dimethyl cyclopentane-1,3-dicarboxylate or diethyl cyclopentane-1,3-dicarboxylate.

The synthesis of cyclopentane-1,3-diamines from the dicarbaldehyde can be envisioned via direct reductive amination. However, a more controlled and higher-yielding route proceeds through the dione intermediate. A novel, bio-based pathway has been established for this transformation. maastrichtuniversity.nlresearchgate.net

The multi-step synthesis from cyclopentane-1,3-dione involves:

Oximation: The dione is reacted with hydroxylamine to form cyclopentane-1,3-dioxime. This step converts the carbonyl groups into C=N-OH functionalities.

Hydrogenation: The resulting dioxime undergoes catalytic hydrogenation to reduce the oxime groups to primary amines. A common catalyst for this step is Rhodium on carbon (Rh/C), which facilitates the conversion under mild conditions to afford cyclopentane-1,3-diamine. maastrichtuniversity.nl

This synthetic route provides a reliable method for accessing the diamine derivative, which is a valuable monomer for the synthesis of polyamides and polyurethanes. maastrichtuniversity.nl

| Starting Material | Intermediate | Product | Key Reagents |

| Cyclopentane-1,3-dione | Cyclopentane-1,3-dioxime | Cyclopentane-1,3-diamine | Hydroxylamine, H₂/Rh-C |

The 1,3-disposition of the functional groups in this compound and its derivatives makes it an excellent precursor for the synthesis of various bicyclic heterocyclic compounds through intramolecular cyclization or condensation reactions with dinucleophiles.

Formation of Lactones: Lactones can be synthesized from the corresponding diols via oxidative lactonization. organic-chemistry.org The required precursor, cyclopentane-1,3-dimethanol, can be obtained by the reduction of this compound using a reducing agent like sodium borohydride (B1222165) (NaBH₄). The subsequent oxidation of the diol can be achieved using various catalytic systems, such as those based on copper/nitroxyl radicals, which selectively oxidize one alcohol to a carboxylic acid that then undergoes intramolecular esterification (lactonization) with the remaining alcohol group. organic-chemistry.org

Formation of Lactams and Other N-Heterocycles: The synthesis of nitrogen-containing heterocycles often utilizes 1,3-dicarbonyl compounds as starting materials. nih.govresearchgate.netresearchgate.net By analogy, this compound can react with various nitrogen-based dinucleophiles to form fused heterocyclic systems. For example, condensation with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazole-type structures fused to the cyclopentane ring. Similarly, reaction with urea or thiourea could yield pyrimidine-fused systems.

Formation of Other Heterocycles: The versatility of 1,3-dicarbonyl compounds extends to the synthesis of a wide range of other heterocycles. nih.govresearchgate.netresearchgate.net For instance, condensation of this compound with compounds containing active methylene (B1212753) groups, in the presence of a suitable catalyst, can lead to the formation of various bicyclic systems. The precise nature of the resulting heterocyclic derivative depends on the specific reaction partner and the conditions employed.

Design and Synthesis of Complex Molecular Scaffolds Using this compound

The strategic placement of the two aldehyde functionalities on the cyclopentane ring at the 1 and 3 positions allows for a range of intramolecular and intermolecular reactions to forge new ring systems. These transformations are pivotal in generating molecular complexity from a relatively simple starting material.

The synthesis of fused and bridged bicyclic systems from this compound can be achieved through intramolecular reactions that form a new ring across the existing cyclopentane framework. One of the primary strategies to achieve this is the intramolecular aldol (B89426) condensation. Under basic or acidic conditions, an enolate can be generated at a carbon alpha to one aldehyde group, which can then attack the second aldehyde group within the same molecule. This cyclization, after a subsequent dehydration step, can lead to the formation of a bicyclic enone. The favorability of forming five- or six-membered rings often dictates the reaction pathway. For this compound, such a reaction would theoretically lead to the formation of a bicyclo[3.2.1]octane skeleton.

Another potential avenue for creating fused heterocyclic systems is through condensation reactions with binucleophiles. For instance, the Paal-Knorr synthesis, which typically involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine to form pyrroles, or with a dehydrating acid to form furans, provides a conceptual basis. alfa-chemistry.comwikipedia.orgorganic-chemistry.org While this compound is a 1,3-dicarbonyl analog, its reaction with reagents like hydrazines or primary amines could potentially lead to the formation of fused dihydropyridazine (B8628806) or dihydropyridine systems, respectively, creating a bicyclic structure with a nitrogen-containing heterocyclic ring fused to the cyclopentane core.

The Pictet-Spengler reaction offers another theoretical pathway for the synthesis of fused ring systems. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed ring closure. wikipedia.org If a suitably substituted tryptamine or phenylethylamine derivative were to react with one aldehyde of this compound, a subsequent intramolecular reaction with the second aldehyde could potentially lead to complex polycyclic indole or isoquinoline alkaloids fused to the cyclopentane ring.

Table 1: Theoretical Strategies for Fused and Bridged Ring Synthesis

| Reaction Type | Potential Reactant(s) | Resulting Scaffold |

|---|---|---|

| Intramolecular Aldol Condensation | Base or Acid | Bicyclo[3.2.1]octenone |

| Paal-Knorr-type Pyrrole Synthesis | Ammonia or Primary Amines | Fused Dihydropyridine |

| Paal-Knorr-type Furan Synthesis | Acid catalyst | Fused Dihydrofuran |

Spirocyclic compounds, characterized by two rings connected through a single common atom, can be synthesized from this compound through reactions that form a new ring at one of the carbon atoms of the cyclopentane ring. A common strategy involves a double condensation reaction with a C-H acidic compound that contains a methylene group flanked by two activating groups.

The Knoevenagel condensation, followed by a Michael addition and subsequent cyclization, is a powerful tool in the synthesis of spiro compounds. For example, a multicomponent reaction involving this compound, an active methylene compound (like malononitrile or a barbituric acid derivative), and another nucleophile could lead to the formation of a highly functionalized spirocyclic system.

A hypothetical approach for the synthesis of a spiro compound could involve the reaction of this compound with a compound containing two nucleophilic centers that can react with both aldehyde groups. For instance, a double Knoevenagel condensation with a compound like 1,3-indanedione, where the active methylene group reacts with both aldehydes in a tandem fashion, could theoretically lead to a complex spiro system. Multi-component reactions are particularly attractive for generating molecular diversity and complexity in a single step. beilstein-journals.org The reaction of cyclopentane-1,3-dione (a related compound) with isatin and arylamines to form spiro[dihydropyridine-oxindoles] demonstrates the utility of cyclopentanoid structures in spirocycle synthesis. beilstein-journals.org

Table 2: Potential Strategies for Spirocyclic Compound Formation

| Reaction Type | Potential Reactant(s) | Resulting Spirocyclic System |

|---|---|---|

| Double Knoevenagel Condensation | Active Methylene Compounds (e.g., Malononitrile, Barbituric Acid) | Spiro[cyclopentane-1,X'-heterocycle] |

| Multi-component Reaction | e.g., Isatin, Active Methylene Compound, Amine | Complex Spiro-heterocycles |

While detailed research findings specifically outlining the synthesis of these complex scaffolds directly from this compound are not widely documented, the fundamental reactivity of its dicarbaldehyde functionality provides a strong basis for its potential application in these sophisticated synthetic strategies. Further research in this area could unlock novel pathways to a wide array of complex and potentially bioactive molecules.

Applications in Advanced Organic Materials and Chemical Biology Research

Role as a Building Block for Specialty Organic Molecules

The reactivity of the two aldehyde functional groups makes cyclopentane-1,3-dicarbaldehyde a useful starting material or intermediate in multi-step organic syntheses. Its structure allows for the introduction of a constrained, five-membered ring into larger molecules, influencing their conformation and properties.

In the field of fine chemical synthesis, this compound is recognized as a valuable building block for constructing more complex organic molecules. The dual aldehyde functionality allows it to participate in a variety of chemical transformations, such as condensation, oxidation, reduction, and cycloaddition reactions. This bifunctionality enables its use in cascade reactions where multiple bonds are formed in a single synthetic operation, leading to the efficient assembly of densely functionalized cyclohexene (B86901) derivatives and other complex cyclic systems. acs.org Its utility as a synthetic precursor is noted in chemical and materials science supply catalogs, where it is classified as an organic building block. bldpharm.comambeed.comcdhfinechemical.com

Within an academic research context, cyclopentane-based structures are explored as core components of biologically active molecules. The cyclopentane (B165970) ring is a key structural motif in various pharmacologically significant compounds. A notable example involves the use of cyclopentane dialdehydes as critical intermediates in the synthesis of prostaglandins (B1171923) and their analogues. google.com Prostaglandins are a class of lipid compounds with diverse hormone-like effects in animals. The synthesis process described in patent literature involves the oxidative cleavage of a bicyclic precursor to yield a cyclopentane dialdehyde (B1249045), which is then converted through established chemical procedures into the final prostaglandin (B15479496) structure. google.com

Furthermore, research into the synthesis of highly functionalized cyclopentane derivatives highlights their potential as precursors for compounds with valuable biological activity. researchgate.net The stereocontrolled synthesis of polysubstituted cyclopentanes is an active area of research, aiming to create novel molecular scaffolds for drug discovery and agrochemical development. researchgate.net The synthesis of 3-arylcoumarin-tetracyclic tacrine (B349632) hybrids, investigated as multifunctional agents against Parkinson's disease, has involved the use of cyclopentanone (B42830) in a Friedlander reaction, demonstrating the integration of the cyclopentane ring into complex, pharmacologically relevant architectures. nih.gov

Monomers and Cross-linking Agents in Polymer Science Research

In polymer science, the bifunctional nature of this compound allows it to act as both a monomer for linear chain growth and a cross-linking agent to form three-dimensional networks. google.com The incorporation of its cycloaliphatic structure into a polymer can impart specific mechanical and thermal properties.

This compound is suitable for use in polycondensation reactions, a type of step-growth polymerization. It can react with other bifunctional monomers, such as compounds containing β-ketoester or malonate functionalities, to form larger polymer chains. google.com This type of reaction is foundational for creating polyesters and other condensation polymers. In a patented application, this compound is listed among various dialdehydes that can be reacted with β-ketoester or malonate-functional components to create curable compositions for coatings and adhesives. google.com Analogous reactions, such as the benzoin (B196080) condensation of thiophene-2,5-dicarboxaldehyde to form a poly(hydroxyketone), illustrate how dicarbaldehydes can be polymerized. acs.org

The integration of this compound into polymer structures can lead to materials with novel properties. When used as a cross-linking agent, it can react with functional polymers to create a covalently bonded network, transforming a liquid or thermoplastic material into a thermoset solid. google.com This is particularly useful in the formulation of coatings and adhesives that cure at room or low temperatures. google.com

The rigid cyclopentane ring, when incorporated into the polymer backbone, can enhance the thermal stability and modify the mechanical properties of the resulting material. Research on polyesters derived from the related 1,3-cyclopentanediol (B3029237) shows that the stereochemistry of the cycloaliphatic ring (cis vs. trans) significantly impacts the polymer's glass transition temperature and crystallinity, a principle that extends to polymers derived from the dicarbaldehyde. nih.gov

| Application Area | Role of Compound | Key Structural Feature | Resulting Product/System | Reference |

|---|---|---|---|---|

| Fine Chemical Synthesis | Building Block / Precursor | Bifunctional Aldehyde | Complex Organic Molecules, Functionalized Cyclohexenes | acs.org |

| Pharmaceutical Research | Intermediate | Cyclopentane Scaffold | Prostaglandin Analogues | google.com |

| Polymer Science | Bifunctional Monomer | Two Aldehyde Groups | Condensation Polymers | google.com |

| Polymer Science | Cross-linking Agent | Bifunctional Aldehyde | Cross-linked Polymer Networks (Coatings, Adhesives) | google.com |

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecular subunits organized through non-covalent interactions. mdpi.com Bifunctional molecules like this compound are excellent candidates for constructing such self-assembling systems.

The two aldehyde groups can participate in reversible reactions, such as the formation of imines (Schiff bases) upon reaction with primary amines. This principle is widely used to create macrocycles and other complex supramolecular structures. For instance, aromatic dialdehydes are known to react with chiral diamines to form various macrocyclic products, including triangular [3+3] and rectangular [2+2] assemblies. mdpi.com By analogy, the specific bond angles of the 1,3-disubstituted cyclopentane ring in this compound could direct the self-assembly process with appropriate diamines to yield discrete, chiral macrocycles.

Furthermore, the cyclopentane core itself is a structural element found in natural self-assembling systems. Research on bipolar archaeal lipids has shown that molecules containing a 1,3-disubstituted cyclopentane ring can form stable, organized supramolecular assemblies. researchgate.net This demonstrates the geometric suitability of the cyclopentane scaffold for directing intermolecular interactions and promoting self-organization, suggesting potential applications for this compound derivatives in creating novel, ordered nanomaterials.

Bio-isosteric Replacements and Pharmacophore Discovery (Research Stage)

In medicinal chemistry, the strategic replacement of a functional group with another that has similar physicochemical properties—a practice known as isosteric or bioisosteric replacement—is a fundamental tool for optimizing drug candidates. technologypublisher.com This approach is used to improve a compound's potency, selectivity, metabolic stability, or pharmacokinetic profile. technologypublisher.com

The carboxylic acid group is a common pharmacophore, but its presence can lead to poor membrane permeability and metabolic instability. technologypublisher.com Consequently, finding suitable bio-isosteres is a significant goal in drug design. A key derivative of this compound, Cyclopentane-1,3-dione , has emerged as a novel and effective bio-isostere for the carboxylic acid moiety. nih.govnih.gov

The utility of the cyclopentane-1,3-dione scaffold stems from its acidity; its pKa value is in a range typical for carboxylic acids. nih.govresearchgate.net This acidity arises from the stability of the corresponding enolate. Furthermore, the enol-ketone tautomers can establish intermolecular hydrogen bonds in a "head-to-tail" fashion, mimicking the interactions of carboxylic acids. nih.gov

Research has successfully demonstrated the application of this concept in the design of potent antagonists for the thromboxane (B8750289) A2 (TP) receptor. acs.org In these studies, the carboxylic acid group of a known antagonist was replaced with mono- and di-substituted cyclopentane-1,3-dione moieties. nih.govresearchgate.net The resulting compounds displayed nanomolar inhibitory concentrations (IC50) and binding affinities (Kd), comparable to the original carboxylic acid-containing drug. nih.govresearchgate.net These findings validate the cyclopentane-1,3-dione moiety as a valuable addition to the toolkit of carboxylic acid bio-isosteres, offering tunable lipophilicity and structural versatility. technologypublisher.comnih.gov

Table 1: Research Findings on Cyclopentane-1,3-dione as a Carboxylic Acid Bio-isostere

| Derivative Class | Target | Key Finding | Reference(s) |

|---|---|---|---|

| Mono- and di-substituted cyclopentane-1,3-dione derivatives | Thromboxane A2 (TP) prostanoid receptor | Derivatives exhibit nanomolar IC50 and Kd values, comparable to the parent carboxylic acid compound. | nih.gov, researchgate.net, nih.gov |

Chemical probes are essential tools for dissecting biological pathways and validating new drug targets. The design of these probes often begins with a "scaffold," a core molecular structure that can be systematically modified. Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying such scaffolds. whiterose.ac.uk FBDD starts with screening libraries of low-molecular-weight compounds (fragments) to find weak but efficient binders to a protein target. whiterose.ac.ukresearchgate.net These initial hits are then elaborated into more potent and selective ligands or probes. lifechemicals.com

Desirable fragments typically have a low molecular weight, possess three-dimensional character to better explore protein binding sites, and contain chemical handles for synthetic elaboration. vu.nl this compound fits this profile well. It is a small molecule (MW = 126.16 g/mol ) with an inherent 3D shape due to its non-planar cyclopentane ring. vu.nlnih.gov

Crucially, its two aldehyde functionalities serve as reactive handles for synthetic modification, aligning perfectly with the strategies of fragment elaboration:

Fragment Growing: One aldehyde can be reacted to add new chemical groups that seek additional interactions with a target, while the other can be modified or removed. lifechemicals.com

Fragment Linking: If two different fragments are found to bind in adjacent pockets, the dicarbaldehyde scaffold could conceptually be used to link them together, creating a single, high-affinity molecule. lifechemicals.com

While direct application of this compound as a scaffold for a specific chemical probe is in the conceptual stage, its properties make it a highly attractive starting point for FBDD campaigns aimed at discovering novel chemical probes for preclinical research.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cyclopentane-1,3-dione |

Computational and Theoretical Investigations of this compound: A Field with Scant Research

Despite the importance of dicarbonyl compounds in organic synthesis and materials science, a thorough review of the scientific literature reveals a notable scarcity of dedicated computational and theoretical research on the specific chemical compound this compound. While computational methods such as Density Functional Theory (DFT), ab initio calculations, and molecular dynamics simulations are powerful tools for elucidating molecular structure, reactivity, and dynamics, their application to this particular molecule appears to be largely undocumented in publicly accessible research.

Existing chemical databases, such as PubChem, provide basic computed properties for this compound, including its molecular formula (C7H10O2), IUPAC name, and some predicted values like the logarithm of the partition coefficient (XLogP). However, these entries lack the in-depth analysis that would be generated from specific quantum chemical or molecular dynamics studies.

Quantum Chemical Studies: No dedicated studies using DFT to analyze the electronic structure, reactivity, or to predict spectroscopic parameters like NMR chemical shifts or HOMO/LUMO energy gaps for this compound were found. While the principles of these methods are well-established, their specific application to this molecule has not been reported.

Molecular Dynamics Simulations: There is a lack of published research on the conformational dynamics of this compound or its derivatives using molecular dynamics. Such studies would be crucial for understanding its flexibility and interactions.